Cas no 79418-78-3 (3-Fluoro-4-hydroxy-5-methoxybenzaldehyde)

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde structure
79418-78-3 structure
Product Name:3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
CAS No:79418-78-3
MF:C8H7FO3
MW:170.137786149979
MDL:MFCD02683560
CID:562954
PubChem ID:598452
Update Time:2025-07-21

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
    • Benzaldehyde,3-fluoro-4-hydroxy-5-methoxy-
    • 5-Fluorovanillin
    • Benzaldehyde, 3-fluoro-4-hydroxy-5-methoxy-
    • OOGOFUKAJDPHDJ-UHFFFAOYSA-N
    • 3-fluoro-4-hydroxy-5-methoxy-benzaldehyde
    • PubChem10464
    • 3-fluoro-4-hydroxy-5-methoxy benzaldehyde
    • SBB088375
    • PC0941
    • CL8325
    • RL05064
    • AM84048
    • VZ26799
    • FCH1118026
    • MFCD02683560
    • J-512482
    • 3-fluoro-5-methoxy-4-hydroxybenzaldehyde
    • DS-1564
    • 79418-78-3
    • SY031494
    • CS-W008224
    • FT-0601958
    • EN300-253818
    • Z1255450683
    • A9908
    • PS-8705
    • A839679
    • 3-fluoranyl-5-methoxy-4-oxidanyl-benzaldehyde
    • AKOS005257166
    • DTXSID70344640
    • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 97%
    • 3-Fluoro-4-hydroxy-5-methoxybenzene
    • 3-fluoro-4-hydroxy-5-(methyloxy)benzaldehyde
    • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde #
    • SCHEMBL564282
    • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (ACI)
    • 5-Fluoro-4-hydroxy-3-methoxybenzaldehyde
    • DTXCID80295715
    • DB-006435
    • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde; 3-Fluoro-5-methoxy-4-hydroxybenzaldehyde; 5-Fluoro-4-hydroxy-3-methoxybenzaldehyde; 5-Fluorovanillin;
    • MDL: MFCD02683560
    • Inchi: 1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
    • InChI Key: OOGOFUKAJDPHDJ-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(OC)C(O)=C(F)C=1

Computed Properties

  • Exact Mass: 170.03800
  • Monoisotopic Mass: 170.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: White to yellowish crystal powder
  • Density: 1.331
  • Melting Point: 114-118 °C (lit.)
  • Boiling Point: 114-118℃
  • Flash Point: 104.1 °C
  • Refractive Index: 1.564
  • PSA: 46.53000
  • LogP: 1.35240
  • Sensitiveness: Air Sensitive

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Safety Term:S26-S36
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R36/37/38

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Pricemore >>

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3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Cobalt diacetate Solvents: Ethylene glycol ;  9 h, 1 atm, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
Reference
A highly efficient approach to vanillin starting from 4-cresol
Jiang, Jian-An; Chen, Cheng; Guo, Ying; Liao, Dao-Hua; Pan, Xian-Dao; et al, Green Chemistry, 2014, 16(5), 2807-2814

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Ethylene glycol ;  12 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
Reference
Cu(OAc)2-catalyzed remote benzylic C(sp3)-H oxyfunctionalization for C=O formation directed by the hindered para-hydroxyl group with ambient air as the terminal oxidant under ligand- and additive-free conditions
Jiang, Jian-An; Chen, Cheng; Huang, Jian-Gang; Liu, Hong-Wei; Cao, Song; et al, Green Chemistry, 2014, 16(3), 1248-1254

Production Method 3

Reaction Conditions
1.1 Reagents: Dimethylamine Solvents: Ethanol ;  2 h, reflux
1.2 Reagents: Methyl iodide Solvents: Chloroform ;  18 h, rt
1.3 Reagents: Hexamethylenetetramine Solvents: Acetic acid ,  Water ;  2 h, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  5 min, heated
Reference
The carbonate analogues of 5'-halogenated resiniferatoxin as TRPV1 ligands
Lim, Kwang Su; Lee, Hobin; Kim, Sung Eun; Ha, Tae-Hwan; Ann, Jihyae; et al, European Journal of Medicinal Chemistry, 2013, 68, 233-243

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Cobalt diacetate Solvents: Ethylene glycol ;  6 h, 1 atm, 80 °C
Reference
Efficient Co(OAc)2-catalyzed aerobic oxidation of EWG-substituted 4-cresols to access 4-hydroxybenzaldehydes
Jiang, Jian-An; Du, Jia-Lei; Liao, Dao-Hua; Wang, Zhan-Guo; Ji, Ya-Fei, Tetrahedron Letters, 2014, 55(8), 1406-1411

Production Method 5

Reaction Conditions
1.1 Reagents: Hexamethylenetetramine Solvents: Acetic acid ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min
Reference
Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues
Maresh, Justin J.; Ralko, Arthur A.; Speltz, Tom E.; Burke, James L.; Murphy, Casey M.; et al, Synlett, 2014, 25(20), 2891-2894

Production Method 6

Reaction Conditions
1.1 Reagents: Diethylamine Solvents: Ethanol ;  reflux
1.2 Reagents: Methyl iodide Solvents: Dichloromethane ;  18 h, rt
1.3 Reagents: Acetic acid ,  Hexamethylenetetramine Solvents: Water ;  2 h, 120 °C
Reference
Receptor activity and conformational analysis of 5'-halogenated resiniferatoxin analogs as TRPV1 ligands
Lim, Kwang Su; Kang, Dong Wook; Kim, Yong Soo; Kim, Myeong Seop; Park, Seul-Gi; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 299-302

Production Method 7

Reaction Conditions
Reference
Vanadium-Catalyzed Selective Oxidative Homocoupling of Alkenyl Phenols To Synthesize Lignan Analogs
Neuhaus, William C.; Jemison, Adriana L. ; Kozlowski, Marisa C., ACS Catalysis, 2019, 9(12), 11067-11073

Production Method 8

Reaction Conditions
1.1 Reagents: Methyl iodide Solvents: Chloroform
1.2 Reagents: Acetic acid ,  Hexamethylenetetramine Solvents: Water
Reference
New syntheses of 2-fluoroisovanillin and 5-fluorovanillin
Clark, Michael T.; Miller, Duane D., Journal of Organic Chemistry, 1986, 51(21), 4072-3

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Raw materials

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Preparation Products

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:79418-78-3)3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE
Order Number:sfd6285
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:79418-78-3)3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Order Number:A9908
Stock Status:in Stock
Quantity:5g/10g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:53
Price ($):232.0/444.0/1066.0/3416.0
Email:sales@amadischem.com

Additional information on 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Introduction to 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 79418-78-3) and Its Emerging Applications in Chemical Biology

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, identified by the chemical identifier CAS No. 79418-78-3, is a versatile aromatic aldehyde that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its fluoro, hydroxyl, and methoxy substituents, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel bioactive molecules.

The presence of a fluoro group at the 3-position of the benzene ring introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This feature is particularly advantageous in drug design, as fluorine substitution often enhances metabolic stability and binding interactions with biological targets. The hydroxy group at the 4-position further contributes to the molecule's functionality, enabling participation in hydrogen bonding networks and influencing its solubility characteristics. Additionally, the methoxy group at the 5-position provides further electronic modulation and potential sites for derivatization.

In recent years, 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde has been explored as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its aldehyde functionality serves as a reactive site for condensation reactions, allowing for the facile construction of heterocyclic scaffolds and other complex molecular architectures. These properties have made it a popular choice for medicinal chemists seeking to develop inhibitors targeting enzyme-catalyzed pathways.

One of the most promising areas of research involving 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is its application in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the structural features of this compound, researchers have designed molecules that selectively inhibit specific kinases while minimizing off-target effects. For instance, studies have demonstrated that derivatives of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde can modulate the activity of tyrosine kinases, which are often overexpressed in tumor cells.

Another emerging application of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is in the field of immunomodulation. Recent research has highlighted its potential as a precursor for compounds that can modulate immune cell function. For example, certain derivatives have been shown to enhance T-cell activation and proliferation, making them attractive candidates for immunotherapeutic strategies. The ability to fine-tune the biological activity of these compounds through structural modifications offers exciting opportunities for developing novel immunomodulatory agents.

The synthetic utility of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde extends beyond its applications in drug discovery. It serves as a valuable building block for synthesizing complex organic molecules, including fragrances and dyes. The presence of multiple functional groups allows for diverse chemical transformations, such as oxidation, reduction, and coupling reactions, enabling chemists to access a wide range of derivatives with tailored properties.

Advances in computational chemistry have further enhanced the understanding and application of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective pharmacophores. These computational approaches complement experimental efforts by predicting binding affinities and identifying optimal structural modifications.

The future prospects for 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde are vast, with ongoing research exploring its potential in various therapeutic areas. As our understanding of biological pathways continues to expand, new opportunities will arise for developing innovative treatments using this versatile compound. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in realizing these advancements.

In conclusion,3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 79418-78-3) represents a significant asset in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel bioactive molecules with potential applications across multiple therapeutic domains. As research progresses,this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:79418-78-3)3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE
sfd6285
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:79418-78-3)3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
A9908
Purity:99%/99%/99%/99%
Quantity:5g/10g/25g/100g
Price ($):232.0/444.0/1066.0/3416.0
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